5-Benzoyl-4-methyl-1,3-thiazol-2-amine
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Overview
Description
5-Benzoyl-4-methyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 57591-74-9 . It has a molecular weight of 218.28 and its IUPAC name is (2-amino-4-methylthiazol-5-yl)(phenyl)methanone . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 5-Benzoyl-4-methyl-1,3-thiazol-2-amine consists of a five-membered thiazole ring attached to a benzoyl group and a methyl group . The InChI Code for this compound is 1S/C11H10N2OS/c1-7-10(15-11(12)13-7)9(14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13) .Chemical Reactions Analysis
While specific chemical reactions involving 5-Benzoyl-4-methyl-1,3-thiazol-2-amine are not detailed in the retrieved sources, thiazole derivatives are known to undergo various chemical reactions .Physical And Chemical Properties Analysis
5-Benzoyl-4-methyl-1,3-thiazol-2-amine is a powder that is stored at room temperature . It has a melting point of 143-146 degrees Celsius .Scientific Research Applications
Synthesis and Biological Activity
5-Benzoyl-4-methyl-1,3-thiazol-2-amine serves as a key intermediate in the synthesis of compounds with potential antineoplastic and antifilarial activities. For instance, its derivatives have been synthesized and demonstrated significant growth inhibition in certain cell lines, suggesting its role in mitotic spindle poisoning and antifilarial activity against various parasites (S. Ram et al., 1992).
Fluorescence Studies
This compound and its derivatives have been the subject of fluorescence studies, revealing interesting fluorescence effects that are influenced by aggregation factors and charge transfer effects. Such studies are crucial for understanding the molecular behavior of bio-active compounds in various environments and could lead to applications in sensing and imaging (A. Matwijczuk et al., 2018).
Antimicrobial Properties
Research into Schiff bases derived from 1,3,4-thiadiazole compounds, which can be synthesized using 5-Benzoyl-4-methyl-1,3-thiazol-2-amine as a starting material, has highlighted their potential antimicrobial activity. Some derivatives exhibit significant DNA protective ability and strong antimicrobial activity against certain strains, underscoring the compound's utility in developing new antimicrobial agents (M. Gür et al., 2020).
Molecular Organization in Membranes
Studies on the molecular organization of lipid bilayers containing derivatives of 5-Benzoyl-4-methyl-1,3-thiazol-2-amine have shown that these compounds can significantly affect the phase transition and molecular arrangement of lipids. This research provides insights into how such compounds interact with biological membranes, potentially influencing drug delivery systems and membrane-targeted therapies (Dariusz Kluczyk et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(2-amino-4-methyl-1,3-thiazol-5-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-7-10(15-11(12)13-7)9(14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAPNRGNWJUYKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzoyl-4-methyl-1,3-thiazol-2-amine | |
CAS RN |
57591-74-9 |
Source
|
Record name | 5-benzoyl-4-methyl-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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